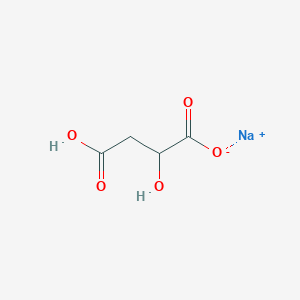

Sodium hydrogen DL-malate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium hydrogen DL-malate, also known as monosodium DL-malate, is a chemical compound with the formula C4H5NaO5. It is the monosodium salt of malic acid, a naturally occurring substance found in various fruits. This compound is commonly used as a buffering agent and humectant in the food industry .

准备方法

Synthetic Routes and Reaction Conditions: Sodium hydrogen DL-malate can be synthesized through the neutralization of DL-malic acid with sodium hydroxide. The reaction typically involves dissolving DL-malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline form of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as recrystallization, to meet industry standards .

化学反应分析

Oxidation to Oxaloacetate

Malate dehydrogenase (MDH) catalyzes the oxidation of L-malate (the biologically active enantiomer in sodium hydrogen DL-malate) to oxaloacetate in the citric acid cycle. The reaction involves:

L-Malate+NAD+↔Oxaloacetate+NADH+H+

-

Deprotonation : His177 (in E. coli MDH) abstracts the hydroxyl proton from L-malate.

-

Hydride Transfer : The C2 hydride transfers to NAD⁺, forming NADH.

Key Parameters :

-

Activation energy for hydride transfer: ΔG‡ = +63 kJ/mol (rate-limiting step) .

-

Equilibrium constant under physiological conditions (38°C, pH 7.0): Kₑq = 2.4 × 10⁻⁵ (ΔG = +27 kJ/mol) .

-

pH dependency: Kₑq increases to 4.7 × 10⁻³ at pH 9, but oxaloacetate reduction remains favored .

Kinetic Data for MDH Isozymes :

| Source | k<sub>cat</sub> (s⁻¹) | K<sub>M</sub> (mM) |

|---|---|---|

| P. falciparum (L-malate) | 12.5 | 0.2 (NAD⁺) |

| S. scrofa (Oxaloacetate) | 290 | 0.03 (NADH) |

Reduction to Malate

The reverse reaction (oxaloacetate reduction) is kinetically favored in laboratory settings due to higher k<sub>cat</sub> values and lower K<sub>M</sub> for NADH .

Industrial Relevance :

Substitution Reactions

This compound undergoes cation exchange in aqueous solutions, replacing Na⁺ with other cations (e.g., K⁺, Ca²⁺) .

Calcium Substitution Example :

-

Adding Ca(OH)₂ to maleic acid forms calcium hydrogen DL-malate, optimizing malate yield.

-

Optimal Ca²⁺:maleic acid ratio = 0.1–0.25.

| Ca²⁺:Maleic Acid Ratio | Malate Yield (%) | Fumarate Byproduct (%) |

|---|---|---|

| 0.1 | 60 | 5 |

| 0.25 | 75 | 3 |

| 0.5 | 65 | 10 |

Thermal Decomposition

This compound decomposes above 210°C , producing carbon oxides and sodium carbonate.

pH-Dependent Reactivity

科学研究应用

Chemical Properties and Mechanism of Action

Sodium hydrogen DL-malate has the chemical formula C₄H₅NaO₅ and functions primarily as a buffering agent. Its role in the citric acid cycle is crucial, acting as an intermediate in the conversion of malate to oxaloacetate, which is essential for cellular respiration. This process is facilitated by the enzyme malate dehydrogenase, leading to ATP production, thus making it vital in metabolic studies and energy production in biological systems.

Scientific Research Applications

-

Metabolic Studies :

- This compound has been investigated for its effects on human T cell proliferation, indicating its potential role in enhancing immune responses.

- In ruminant nutrition, studies have shown that supplementation with sodium DL-malate can improve ruminal fermentation efficiency, increase microbial protein synthesis, and alter bacterial populations positively .

- Food Industry :

-

Pharmaceutical Applications :

- The compound is explored for its potential benefits in metabolic disorders and as a supplement in sports nutrition due to its role in energy metabolism.

- Cosmetic Industry :

Case Study 1: Ruminant Nutrition

A study evaluated the effects of various concentrations of sodium DL-malate on dairy steers' rumen fermentation. Results indicated that supplementation increased ruminal pH and propionate production while decreasing lactate levels, suggesting improved rumen ecology. The optimal supplementation level was found to be 18 g/hd/d, which significantly enhanced microbial protein synthesis and overall feed efficiency .

| Supplementation Level (g/hd/d) | Ruminal pH | Propionate Production (molar %) | Microbial Protein Synthesis (g/day) |

|---|---|---|---|

| 0 | 5.8 | 20 | 200 |

| 9 | 6.0 | 25 | 220 |

| 18 | 6.2 | 30 | 250 |

| 27 | 6.1 | 28 | 240 |

Case Study 2: Immune Response Enhancement

Research into the role of malate in T cell proliferation demonstrated that this compound could enhance immune function by promoting cellular energy metabolism. This suggests potential therapeutic applications in immunology and metabolic health.

Industrial Uses

This compound is utilized in several industrial applications:

- Food Processing : As an acidity regulator and humectant, it helps control pH levels and moisture retention.

- Pharmaceuticals : Investigated for its efficacy in various formulations aimed at metabolic health.

- Cosmetics : Used for its pH regulation properties in skin care products.

作用机制

The mechanism of action of sodium hydrogen DL-malate involves its role in the citric acid cycle. It acts as an intermediate in the conversion of malate to oxaloacetate, a key step in cellular respiration. This process is catalyzed by the enzyme malate dehydrogenase, which facilitates the transfer of electrons and protons, ultimately producing energy in the form of ATP .

相似化合物的比较

Sodium DL-malate: Similar in structure but contains two sodium ions.

Potassium hydrogen DL-malate: Similar but with potassium instead of sodium.

Calcium hydrogen DL-malate: Contains calcium instead of sodium.

Uniqueness: Sodium hydrogen DL-malate is unique due to its specific buffering capacity and solubility properties, making it particularly useful in food and pharmaceutical applications. Its ability to participate in various chemical reactions also adds to its versatility .

生物活性

Sodium hydrogen DL-malate, a salt derived from malic acid, has garnered attention for its biological activities and potential applications in various fields, including nutrition, agriculture, and health. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is a crystalline compound that serves as an acidity regulator and humectant in food products. Its chemical formula is C4H5NaO5, and it is commonly used to impart a tart flavor in food applications while also providing nutritional benefits.

1. Role in Metabolism

Research indicates that this compound plays a significant role in metabolic processes. It is involved in the malate-aspartate shuttle, which is crucial for transferring electrons into mitochondria, thereby supporting ATP production and maintaining cellular energy levels. A study highlighted the importance of malate in regenerating NAD+ in proliferating cells, indicating its role as a hydrogen acceptor during glycolysis .

2. Effects on Ruminal Fermentation

Sodium DL-malate has been shown to positively influence ruminal fermentation in livestock. A study evaluated its supplementation in dairy steers' diets and found that increasing levels of sodium DL-malate led to:

- Increased NH3-N Concentration : Higher ammonia levels were observed with malate supplementation, which is essential for microbial protein synthesis.

- Enhanced Microbial Protein Synthesis : The study noted a significant increase in microbial protein synthesis at an optimal supplementation level of 18 g/hd/d .

- Improved Ruminal pH : Malate supplementation resulted in higher ruminal pH values, which can help mitigate issues related to acidosis in ruminants .

| Supplementation Level (g/hd/d) | NH3-N Concentration (mg%) | Ruminal pH | Microbial Protein Synthesis (g/d) |

|---|---|---|---|

| 0 | 12.0 | 5.8 | 100 |

| 9 | 15.0 | 6.0 | 105 |

| 18 | 18.5 | 6.3 | 120 |

| 27 | 17.0 | 6.1 | 115 |

3. Safety and Regulatory Status

Health Canada has assessed the safety of this compound for use as a food additive and concluded that it is safe when used according to specified conditions . This regulatory approval underscores its potential as a safe ingredient in food products.

Case Studies

Case Study 1: Proliferation of Human T Cells

A study investigated the role of malate in human T cell proliferation, revealing that malate synthesis via malate dehydrogenase (MDH1) significantly supports NAD regeneration during T cell activation. This process was critical for maintaining glycolytic metabolism in activated T cells .

Case Study 2: Nutritional Supplementation in Livestock

In a controlled trial involving dairy steers, varying levels of sodium DL-malate were supplemented in their diet to assess effects on rumen fermentation parameters. Results showed that optimal malate levels improved feed digestibility and microbial protein synthesis while stabilizing ruminal pH .

属性

CAS 编号 |

58214-38-3 |

|---|---|

分子式 |

C4H5NaO5 |

分子量 |

156.07 g/mol |

IUPAC 名称 |

sodium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI 键 |

DOJOZCIMYABYPO-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])O)C(=O)O.[Na+] |

规范 SMILES |

C(C(C(=O)O)O)C(=O)[O-].[Na+] |

物理描述 |

White powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。